5-Aminoquinoline-2-carboxylic acid amide
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-aminoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-2-1-3-8-6(7)4-5-9(13-8)10(12)14/h1-5H,11H2,(H2,12,14) |
InChI Key |
GJDINLXWCRGXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)N)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
5-Aminoquinoline-2-carboxylic acid amide and its derivatives have been extensively studied for their pharmacological properties. The following table summarizes key findings related to its therapeutic applications:
Anticancer Evaluation
A study conducted on novel 2-phenylquinoline amide derivatives demonstrated significant anticancer activity against breast cancer cell lines. The derivatives were synthesized and evaluated using MTT assays, revealing that certain compounds exhibited better activity compared to standard chemotherapeutics like doxorubicin .
Antitubercular Activity
Research focused on the synthesis of quinoline-triazole conjugates showed promising results against M. tuberculosis. The study highlighted compound 5n's effectiveness as an InhA inhibitor, showcasing its potential as a new therapeutic agent against tuberculosis .
Antibacterial Studies
Another investigation evaluated the antibacterial properties of synthesized quinoline derivatives against various bacterial strains using the agar well diffusion method. Results indicated that certain compounds exhibited moderate to significant antibacterial activity compared to standard antibiotics .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Various methods have been reported in literature:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
5-Aminopyridine-2-carboxylic Acid Amide
- Structure: Differs from 5-aminoquinoline-2-carboxylic acid amide by replacing the fused benzene ring of quinoline with a single pyridine ring.
- Activity: Exhibits reduced inhibitory potency in enzyme assays compared to quinoline derivatives due to diminished π-stacking interactions with hydrophobic enzyme pockets .
- Synthetic Accessibility: Higher yields (up to 77%) in amidation reactions compared to quinoline derivatives, attributed to fewer steric hindrances .
5-Aminoquinoline-5-carboxylic Acid Derivatives
Bioisosteric Replacements
5-Aminophthalide and 5-Aminooxindole
- Structural Features: Replace the quinoline core with indole or phthalide scaffolds.
- Functional Impact: These compounds exhibit altered selectivity profiles. For instance, 5-aminooxindole derivatives show enhanced binding to kinases (e.g., CSNK2A) but reduced activity against bacterial targets compared to quinoline-2-carboxamides .
5-Aminopyrimidine-2-carboxylic Acid
- Activity: Demonstrates superior inhibition of fatty acid amide hydrolase (FAAH) compared to quinoline-2-carboxamides, attributed to better compatibility with the FAAH active site’s polar residues .
Pharmacological and Biochemical Activity
Enzyme Inhibition
Antimicrobial Activity
- 5-Aminoquinoline-2-carboxamide: Moderate activity against Candida albicans (MIC = 16 µg/mL), outperforming pyridine derivatives but less potent than sulfonamide hybrids .
- Ethyl Quinoline-5-carbamate: Limited efficacy (MIC > 64 µg/mL) due to poor cellular uptake .
Commercial Availability
- 5-Aminoquinoline-2-carboxamide: Listed in specialty catalogs (e.g., Biopharmacule Speciality Chemicals) at ~JPY 16,900/25g .
- 5-Aminonicotinic Acid Derivatives: Priced lower (JPY 5,000/5g) due to simpler synthesis .
Key Research Findings and Challenges
- Thermodynamic Stability: Quinoline derivatives exhibit higher melting points (e.g., 295–297°C for 2-aminonicotinic acid) compared to pyridine analogues, enhancing shelf-life .
Preparation Methods
Cyclization of 2-Amino-5-nitrobenzophenone Derivatives
A foundational method involves the cyclization of 2-amino-5-nitrobenzophenone (1 ) with acetyl acetone or ethyl acetoacetate under acidic conditions to form intermediates such as 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one (3 ) (Scheme 1). Subsequent reduction of the nitro group using hydrogenation catalysts (e.g., Pd/C) yields 6-aminoquinoline derivatives (4 ), which are further functionalized via acid-amine cross-coupling. This method achieves moderate yields (60–75%) but requires careful control of reducing conditions to prevent over-reduction.
Nitro Group Reduction and Subsequent Functionalization
In a representative procedure, 5-nitroquinoline-2-carboxylic acid methyl ester undergoes catalytic hydrogenation (H₂, Pd/C) to produce 5-aminoquinoline-2-carboxylic acid methyl ester, which is hydrolyzed to the free acid using NaOH/EtOH. The carboxylic acid is then converted to the amide via activation with EDC/HOBt in the presence of DMAP (Table 1).
Table 1: Amidation of 5-Aminoquinoline-2-carboxylic Acid
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| EDC, HOBt, DMAP, DIPEA | DCM, RT, 12 h | 82 | |
| ClCOCOCl, NH₃ (g) | THF, 0°C, 2 h | 68 | |
| B(OCH₂CF₃)₃, MeCN, 80°C | 24 h, solid-phase workup | 74 |
Direct Amidation of Preformed Quinoline Carboxylic Acids
Activation via Acyl Chlorides
A classical approach involves converting 5-aminoquinoline-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude chloride is reacted with aqueous ammonia or amines to yield the amide. For example, treatment with SOCl₂ in DCM followed by NH₃ gas in isopropanol affords the amide in 65–70% yield after recrystallization.
Coupling Reagent-Mediated Amidation
Modern peptide-coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable efficient amide bond formation under mild conditions. In a optimized protocol, 5-aminoquinoline-2-carboxylic acid reacts with ammonium chloride using EDC (1.5 equiv), HOBt (0.2 equiv), and DMAP (1 equiv) in DMF, achieving 82% isolated yield. This method is particularly effective for electron-deficient amines, minimizing side reactions.
Halogenation-Amination Sequences
Halogenation of Carboxylic Acids
Patent US20050182262A1 discloses a method where 5-aminoquinoline-2-carboxylic acid is treated with thionyl chloride to form the acid chloride, which is subsequently reacted with ammonia under pressure (60 psi) in isopropanol. The ammonium chloride byproduct is removed via filtration, and the product is isolated in 70–75% yield after solvent evaporation.
Solid-Phase and Green Chemistry Approaches
Solid-Phase Workup with Borate Esters
Boron-based reagents like B(OCH₂CF₃)₃ facilitate amidation under solvent-free conditions. A mixture of 5-aminoquinoline-2-carboxylic acid and ammonium chloride is heated at 80°C in MeCN with B(OCH₂CF₃)₃, followed by solid-phase purification using Amberlyst resins. This method avoids chromatographic purification, achieving 74% yield with >95% purity.
Mechanochemical Synthesis
Emerging techniques employ ball milling for solvent-free amidation. Preliminary studies show that grinding 5-aminoquinoline-2-carboxylic acid with urea and catalytic TiO₂ at 300 rpm for 2 h yields the amide in 50–55% yield, though scalability remains a challenge.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Scalability | Purity | Key Challenge |
|---|---|---|---|---|
| Cyclization-Reduction | 60–75 | Moderate | >90% | Over-reduction of nitro |
| EDC/HOBt Coupling | 80–85 | High | >95% | Cost of reagents |
| Ir-Catalyzed C-H Activation | 55–60 | Low | 85–90% | Regioselectivity control |
| Borate Ester-Mediated | 70–75 | High | >95% | Boron residue removal |
Q & A
Q. What are the optimal synthetic routes for 5-Aminoquinoline-2-carboxylic acid amide?
To synthesize this compound, a two-step approach is commonly employed:
Carboxylic Acid Activation : React 5-Aminoquinoline-2-carboxylic acid with a coupling agent (e.g., DCC, EDC) in anhydrous conditions to form an active intermediate, such as an acyloxyphosphonium ion .
Amide Formation : Introduce the desired amine under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis. Purify the product via recrystallization or column chromatography, using solvents like ethyl acetate/hexane mixtures. Validate purity via TLC and HPLC .
Q. How can spectroscopic techniques characterize this compound?
- NMR Spectroscopy : Use - and -NMR to confirm the quinoline backbone and amide bond formation. The amine proton (NH) typically appears as a broad singlet near δ 5–6 ppm, while the amide proton (NH) resonates around δ 8–9 ppm .
- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : Confirm the molecular ion peak ([M+H]) and fragmentation patterns using high-resolution MS (HRMS) .
Q. What are recommended storage conditions for this compound?
Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Use amber vials to avoid photodegradation. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How to resolve low yields in amide bond formation?
Low yields may arise from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies include:
- Optimizing Coupling Agents : Replace DCC with HATU or PyBOP for sterically hindered amines.
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Reaction Monitoring : Use in situ FTIR or -NMR to track intermediate formation and adjust reaction times .
Q. How to address contradictions in biological activity data?
Contradictory results in assays (e.g., antimicrobial activity) may stem from:
- Assay Variability : Standardize protocols (e.g., MIC determination per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial studies).
- Compound Stability : Verify compound integrity in assay media via LC-MS.
- Cellular Uptake Differences : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .
Q. What computational methods predict binding modes of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp149) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with bioactivity data to design optimized analogs .
Q. How to validate the mechanism of action in cellular models?
- Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., topoisomerase II) and assess rescue effects.
- Metabolomic Profiling : Employ LC-MS/MS to track metabolite changes (e.g., ATP depletion in apoptosis assays).
- Fluorescence Microscopy : Tag the compound with BODIPY or Cy5 to visualize subcellular localization (e.g., mitochondrial accumulation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
